1,2,4,5-Benzenetetramine

Catalog No.
S594032
CAS No.
3204-61-3
M.F
C6H10N4
M. Wt
138.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,4,5-Benzenetetramine

CAS Number

3204-61-3

Product Name

1,2,4,5-Benzenetetramine

IUPAC Name

benzene-1,2,4,5-tetramine

Molecular Formula

C6H10N4

Molecular Weight

138.17 g/mol

InChI

InChI=1S/C6H10N4/c7-3-1-4(8)6(10)2-5(3)9/h1-2H,7-10H2

InChI Key

ANUAIBBBDSEVKN-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1N)N)N)N

Synonyms

1,2,4,5-benzenetetraamine, 1,2,4,5-benzenetetraamine tetrahydrochloride, 1,2,4,5-benzenetetramine, 1,2,4,5-tetraaminobenzene, inhibitor 14 benzenetetraamine, SC203950, Y15 benzenetetraamine compound

Canonical SMILES

C1=C(C(=CC(=C1N)N)N)N

Synthesis of Polymers:

  • Benzimidazole-linked polymers

    1,2,4,5-Benzenetetramine serves as a building block for the creation of benzimidazole-linked polymers. These polymers exhibit interesting properties like thermal stability and potential applications in areas like gas separation membranes and fuel cells. Source: Sigma-Aldrich:

  • Triazine-based polymers

    This compound can also be used in the synthesis of triazine-based polymers with high selectivity for capturing carbon dioxide (CO2). This research holds promise for developing more efficient methods of carbon capture and storage, a crucial aspect of mitigating climate change. Source: Sigma-Aldrich:

Synthesis of Carbon Nanomaterials:

  • Nitrogen-doped carbon dots (NCDs)

    1,2,4,5-Benzenetetramine can be employed in the simple hydrothermal synthesis of nitrogen-doped carbon dots (NCDs). These nanomaterials exhibit unique optical properties and serve as highly selective fluorescent probes for sensing specific metal ions, like magnesium (Mg2+), in aqueous solutions. Source: Sigma-Aldrich:

  • Red-emitting carbon dots

    This compound can also be used in the solvothermal method for creating red-emitting carbon dots. These nanomaterials possess interesting photoluminescence properties, making them potentially useful in various optoelectronic applications. Source: Sigma-Aldrich:

1,2,4,5-Benzenetetramine, also known as benzene-1,2,4,5-tetrayltetraamine, is an organic compound with the chemical formula C6H10N4C_6H_{10}N_4. It consists of a benzene ring substituted with four amino groups at the 1, 2, 4, and 5 positions. This compound is notable for its unique structure which allows for various chemical interactions and biological activities. The presence of multiple amino groups enhances its potential as a precursor in various chemical syntheses and as a functional material in biological applications.

PPDA is a mild irritant and can cause skin and eye irritation upon contact. It is also slightly toxic upon ingestion. Proper personal protective equipment (PPE) should be worn when handling this compound [].

  • Acute Toxicity: LD50 (oral, rat) > 2000 mg/kg []
Due to its amino groups. These reactions include:

  • Amination Reactions: The amino groups can participate in nucleophilic substitution reactions to form new amines or amides.
  • Condensation Reactions: It can react with aldehydes or ketones to form imines or Schiff bases.
  • Redox Reactions: The compound can act as a reducing agent in various redox processes.

For example, the compound has been utilized in the synthesis of pyrene-based benzimidazole-linked polymers through condensation reactions involving its amino groups .

Research has indicated that 1,2,4,5-Benzenetetramine exhibits significant biological activity. It acts as a small molecule inhibitor targeting specific phosphorylation sites in proteins such as focal adhesion kinase (FAK), which is implicated in cancer cell signaling pathways. This inhibition can lead to decreased proliferation of cancer cells . Additionally, its oxidized form has been studied for potential applications in redox chemistry and biological systems .

Several methods have been developed for synthesizing 1,2,4,5-Benzenetetramine:

  • Aminolysis and Catalytic Hydrogenation: One method involves the aminolysis of 4,6-dinitro m-dichlorobenzene followed by catalytic hydrogenation. This process yields high purity and significant yields of the compound .
  • Copper-Catalyzed Dimerization: Another approach utilizes copper-catalyzed dimerization of γ,δ-unsaturated ketones to construct polysubstituted benzene derivatives under mild conditions .

These methods highlight the versatility and efficiency of synthesizing this compound from readily available starting materials.

1,2,4,5-Benzenetetramine finds applications in various fields:

  • Polymer Chemistry: It serves as a precursor for synthesizing advanced polymers with unique properties.
  • Pharmaceuticals: Its biological activity makes it a candidate for developing new therapeutic agents targeting cancer.
  • Material Science: The compound's properties allow it to be used in creating functional materials with specific characteristics.

Studies on the interactions of 1,2,4,5-Benzenetetramine with biological molecules have revealed its potential in modulating protein functions through specific binding interactions. For instance, it has been shown to directly target phosphorylation sites on proteins involved in cellular signaling pathways. Such interactions are crucial for understanding its mechanism of action and potential therapeutic applications .

Several compounds share structural similarities with 1,2,4,5-Benzenetetramine. Here are some notable examples:

Compound NameStructureKey Features
1,3-DiaminobenzeneC6H8N2Two amino groups at positions 1 and 3; used in dyes.
1,2-DiaminobenzeneC6H8N2Two amino groups at positions 1 and 2; important in pharmaceuticals.
Benzene-1,3,5-triamineC6H9N3Three amino groups at positions 1, 3 and 5; utilized in polymer synthesis.

Uniqueness of 1,2,4,5-Benzenetetramine

The uniqueness of 1,2,4,5-Benzenetetramine lies in its tetravalent nature due to four amino substituents on the benzene ring. This configuration allows for more extensive hydrogen bonding and reactivity compared to similar compounds with fewer amino groups. Consequently, it exhibits distinct chemical reactivity patterns and biological activities that make it particularly valuable in research and application contexts.

XLogP3

-0.8

Wikipedia

1,2,4,5-Benzenetetramine

Dates

Modify: 2023-08-15

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